molecular formula C21H19N3S B2847383 4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1206990-89-7

4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2847383
CAS RN: 1206990-89-7
M. Wt: 345.46
InChI Key: NXXZIMVTAMAVHY-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Design and Synthesis for Anticancer Activity

  • Novel pyrazole derivatives containing benzo[d]thiazole have been synthesized and evaluated for their cytotoxicity and apoptotic activity. These compounds have shown potent in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer cells and hepatocarcinoma cells. The compounds induced apoptosis in a concentration-dependent manner, suggesting their potential as anticancer agents (Liu et al., 2019).

Cytotoxicity and Anticancer Properties

  • Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrating the broader application of pyrazolopyrazine derivatives in evaluating anticancer properties (Hassan et al., 2014).

Kinase Inhibition and Anticancer Activity

  • A series of novel 1,2,4-triazines were synthesized, showing potent bioactivities as anticancer drugs and kinase inhibitors. These compounds displayed significant c-Met kinase inhibitory potency and cytotoxic activity against several cancer cell lines, indicating their potential in cancer treatment and the relevance of pyrazolopyrazine derivatives in developing kinase inhibitors (Abdo et al., 2020).

Anti-inflammatory and Analgesic Activities

  • Research into imidazolyl acetic acid derivatives has revealed compounds with significant anti-inflammatory and analgesic activities. These findings demonstrate the utility of such compounds in the development of new therapeutic agents for treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Antimicrobial and Antitumor Evaluations

  • Pyrazole and thiophene derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these compounds showed high activity against microbial strains such as S. aureus, E. coli, and C. albicans, highlighting the potential of pyrazolopyrazine derivatives in antimicrobial applications (Abdelrahman et al., 2020).

properties

IUPAC Name

2-(2-methylphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15-7-9-17(10-8-15)14-25-21-20-13-19(23-24(20)12-11-22-21)18-6-4-3-5-16(18)2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXZIMVTAMAVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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